1-(2-Methylpropyl)-4-(prop-2-YN-1-YL)piperazine is a chemical compound that features a piperazine ring substituted with a 2-methylpropyl group and a prop-2-yn-1-yl group. This compound is recognized for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its unique molecular structure contributes to its reactivity and biological activity, making it a subject of interest in scientific research.
1-(2-Methylpropyl)-4-(prop-2-YN-1-YL)piperazine is classified as an organic compound due to its carbon-based structure. It belongs to the category of piperazines, which are cyclic compounds containing nitrogen atoms. The specific presence of the prop-2-yn-1-yl group classifies it further into alkyne derivatives.
The synthesis of 1-(2-Methylpropyl)-4-(prop-2-YN-1-YL)piperazine can be achieved through several methods. A common approach involves the reaction of 1-methylpiperazine with propargyl bromide in the presence of a base. The reaction typically occurs in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures .
The reaction mechanism generally follows nucleophilic substitution, where the nitrogen atom in the piperazine ring acts as a nucleophile, attacking the electrophilic carbon in propargyl bromide. This results in the formation of the desired compound along with by-products that can be minimized through careful control of reaction conditions.
The molecular formula for 1-(2-Methylpropyl)-4-(prop-2-YN-1-YL)piperazine is , indicating it contains eight carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms. The structural representation includes a piperazine ring (a six-membered ring with two nitrogen atoms) with substituents at specific positions:
The compound has a molecular weight of approximately 138.21 g/mol . The structural data can be further analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized product.
The primary chemical reactions involving 1-(2-Methylpropyl)-4-(prop-2-YN-1-YL)piperazine include nucleophilic substitutions and potential cyclization reactions due to the presence of reactive functional groups.
For instance, under acidic conditions, the piperazine nitrogen can be protonated, enhancing its nucleophilicity for subsequent reactions. Additionally, the alkyne group may participate in various coupling reactions or serve as a reactive site for further functionalization.
The mechanism of action for 1-(2-Methylpropyl)-4-(prop-2-YN-1-YL)piperazine primarily involves its interaction with biological targets such as receptors or enzymes. The piperazine moiety can mimic neurotransmitters or other biologically active compounds.
Research indicates that compounds with similar structures may act as agonists or antagonists at certain receptor sites, influencing neurotransmission and other physiological processes . This makes them valuable candidates for drug development.
The compound's physical properties include:
Chemical properties include:
Further studies on stability under various conditions (temperature, pH) could provide insights into its practical applications.
1-(2-Methylpropyl)-4-(prop-2-YN-1-YL)piperazine has several potential applications:
Medicinal Chemistry: It may serve as a lead compound for developing novel therapeutic agents targeting neurological disorders due to its ability to interact with neurotransmitter systems.
Organic Synthesis: The compound can act as an intermediate in synthesizing more complex organic molecules.
Material Science: Its unique structural features may allow it to be incorporated into polymer matrices or used in developing new materials with specific properties.
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) represents the cornerstone methodology for functionalizing the terminal alkyne group in 1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)piperazine (CAS 1247097-49-9). This bifunctional scaffold features a piperazine nitrogen for electrophilic capture and a terminal alkyne for cycloaddition, enabling efficient synthesis of complex architectures. The Cu(I) catalysis—typically employing CuSO₄·5H₂O with sodium ascorbate in tert-butanol/water (1:1)—achieves near-quantitative yields at ambient temperatures (25-40°C) while suppressing diyne byproducts. Key optimization studies reveal that solvent polarity critically impacts regioselectivity: polar aprotic solvents (DMF, acetonitrile) favor 1,4-disubstituted triazoles, while nonpolar solvents promote undesired Glaser coupling [1] [5]. Microwave-assisted CuAAC further enhances reaction kinetics, reducing coupling times from hours to minutes (5–15 min) with maintained regiocontrol (>98% 1,4-selectivity) [1].
Table 1: Physicochemical Profile of 1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)piperazine
| Property | Value |
|---|---|
| CAS Registry Number | 1247097-49-9 |
| Molecular Formula | C₁₁H₂₀N₂ |
| Molecular Weight | 180.29 g/mol |
| SMILES | CC(C)CN1CCN(CC#C)CC1 |
| Alkyne pKa | ~25 (enabling metal coordination) |
| LogP (Predicted) | 1.82 ± 0.31 |
The alkyne terminus of this piperazine derivative serves as a click handle for generating triazole-linked pharmacophores. When reacted with aromatic or aliphatic azides, it forms 1,4-disubstituted triazoles—rigid spacers that enhance binding affinity through hydrogen bonding and dipole interactions. Computational analyses (DFT) demonstrate that the triazole’s planarity and dipole moment (∼5 D) facilitate π-stacking with tyrosine residues in enzymatic pockets. A representative synthesis involves reacting the alkyne-piperazine with 4-azidomethyl-1-benzyl-2-methyl-4-nitroimidazole under Cu(I) catalysis to yield hybrid compounds in 85–92% yield. NMR monitoring (¹H, ¹³C) confirms exclusive 1,4-regioisomer formation, with the triazole proton resonating at δ 7.70–7.85 ppm [1] [3].
Strategic fusion of 1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)piperazine with nitroimidazoles yields anticancer scaffolds with enhanced bioactivity. As documented by Heliyon (2023), coupling the alkyne-piperazine with azido-functionalized 4-nitroimidazoles generates 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)piperazine-1-yl)methyl)-1-substituted-1H-1,2,3-triazole derivatives [1]. These hybrids exhibit potent anti-proliferative activity against MCF-7 breast cancer cells (IC₅₀ = 2.00–5.00 μM), outperforming cisplatin (IC₅₀ = 14 μM). Molecular docking confirms critical interactions: the triazole nitrogen forms a 3.2 Å hydrogen bond with Asp58 of the human estrogen receptor alpha (hERα), while the nitroimidazole engages in hydrophobic contacts with His231. This synergy between the piperazine’s solublizing capacity, the triazole’s directional bonding, and nitroimidazole’s electron affinity underpins the observed biological enhancement [1].
Nucleophilic Displacement: The secondary amine of the piperazine ring undergoes efficient N-alkylation with alkyl/aryl halides. K₂CO₃ or Cs₂CO₃ in DMF at 80°C drives reactions to >90% conversion, while phase-transfer catalysts (TBAB) enhance yields with sterically hindered electrophiles (e.g., neopentyl bromide) [5].Reductive Amination: Condensation with aldehydes (isobutyraldehyde, p-nitrobenzaldehyde) using NaBH₃CN in methanol provides branched N-alkyl derivatives. Kinetic studies show electron-deficient aldehydes react faster (t₁/₂ = 15 min) than aliphatic counterparts (t₁/₂ = 2 h) [5].SNAr Chemistry: Electron-deficient aryl fluorides (e.g., 4-fluoronitrobenzene) displace the alkyne-bearing nitrogen at 120°C in NMP, forming N-arylpiperazines without competing alkyne modification. This chemoselectivity arises from the piperazine nitrogen’s higher nucleophilicity (pKₐH = 9.5) versus the terminal alkyne (pKₐ ≈ 25) [5] [7].
Palladium-Catalyzed C–N Coupling: Buchwald-Hartwig amination enables arylations at the piperazine nitrogen. Pd₂(dba)₃/XPhos (2.5 mol%) couples aryl bromides with the alkyne-piperazine in toluene at 100°C, achieving >95% yield. Sterically demanding substrates require bulkier ligands (SPhos, RuPhos) [5] [8].Copper-Free Click Modifications: Strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) azides generates triazoles without copper catalysts—crucial for radiosensitive hybrids where metal traces degrade performance. This proceeds via a concerted mechanism with ΔG‡ ≈ 23 kcal/mol [1] [3].Photoredox Catalysis: Ru(bpy)₃²⁺ under visible light facilitates radical-based N-alkylations with α-bromo carbonyls, avoiding thermal decomposition of alkyne functionality. Irradiation at 450 nm generates electrophilic radicals that couple with piperazine at ambient temperature [8].
Table 2: Catalytic Systems for Functionalizing 1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)piperazine
| Reaction Type | Catalyst System | Yield (%) | Regioselectivity |
|---|---|---|---|
| CuAAC Triazole Formation | CuSO₄/NaAsc, t-BuOH:H₂O | 85–92 | >98% 1,4-triazole |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos, toluene | 88–96 | N/A |
| Reductive Amination | NaBH₃CN, MeOH | 78–95 | N/A |
| SPAAC Cycloaddition | DBCO-azide, DCM | 70–85 | N/A |
| Photoredox Alkylation | Ru(bpy)₃Cl₂, 450 nm LED | 65–80 | N/A |
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.: